molecular formula C8H6Cl2O2S B2369538 2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid CAS No. 17231-93-5

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid

Cat. No. B2369538
CAS RN: 17231-93-5
M. Wt: 237.09
InChI Key: UBNOVSDQXAGDCH-UHFFFAOYSA-N
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Description

“2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 17231-93-5 . It has a molecular weight of 237.11 . The IUPAC name for this compound is [(3,5-dichlorophenyl)sulfanyl]acetic acid .


Molecular Structure Analysis

The InChI code for “2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid” is 1S/C8H6Cl2O2S/c9-5-1-6 (10)3-7 (2-5)13-4-8 (11)12/h1-3H,4H2, (H,11,12) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemiluminescence

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid plays a role in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These dioxetanes, stable at room temperature, are used for base-induced chemiluminescence, emitting light at specific wavelengths when decomposed in DMSO (Watanabe et al., 2010).

Pharmacological Evaluation and Molecular Docking

A study focused on synthesizing and evaluating the pharmacological properties of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. This research revealed that these compounds are potential antibacterial agents against various bacterial strains and moderate inhibitors of the α-chymotrypsin enzyme. The compounds also showed lower cytotoxicity, indicating potential in medical applications (Siddiqui et al., 2014).

Spectrophotometric Determination in Agriculture

The compound is integral in the spectrophotometric determination of herbicides, particularly 2,4-dichlorophenoxy acetic acid, a widely used agricultural herbicide. This method, based on base hydrolysis, is simpler and faster than traditional chromatographic methods, proving its efficacy in agricultural applications (Shah et al., 2006).

Chemical Synthesis and Transformation

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid is used in various chemical syntheses and transformations. For instance, it plays a role in the synthesis of derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one, demonstrating its versatility in organic chemistry (Nedolya et al., 2018).

Inhibitory Studies and Complex Formation

The compound is used in synthesizing dinuclear cobalt and nickel complexes with mercaptoacetic acid substituted 1,2,4-triazole ligands. These complexes exhibit strong urease inhibition activities, suggesting potential applications in biochemistry and pharmacology (Fang et al., 2019).

Molecular Complex Characterization

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid is also involved in the characterization of molecular complexes of 1,4-naphthoquinone derivatives. This research aids in understanding the molecular structures and interactions in these complexes, contributing to fields like molecular chemistry and material science (Singh & Baruah, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,5-dichlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNOVSDQXAGDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid

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